2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
This compound is involved in reaction mechanisms and synthetic pathways, contributing to the development of novel heterocyclic compounds. For instance, research has shown the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate leads to the formation of 2-butenamides and 2-buten-4-olides, indicating a potential pathway for synthesizing related compounds (Sato, Nishino, & Kurosawa, 1987).
Antibacterial and Antifungal Properties
The compound's derivatives have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, revealing moderate to good activity, which underscores its potential in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Antitumor Activity
Additionally, certain derivatives have demonstrated antitumor activity, particularly against human breast adenocarcinoma cell lines, suggesting a role in the discovery of new antitumor medications. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity, with specific derivatives showing notable efficacy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Structural and Spectroscopic Analysis
Research also focuses on the structural and spectroscopic analysis of related compounds, providing insights into their chemical behavior and potential applications in various scientific fields. This includes the elucidation of crystal structures and the exploration of their reaction pathways with different reagents (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-2-3-12-29-23(31)22-21(19(14-26-22)16-8-5-4-6-9-16)28-24(29)32-15-20(30)27-18-11-7-10-17(25)13-18/h4-11,13-14,26H,2-3,12,15H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRBDXAKADORQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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